Benzo[D]oxazol-2-ylmethanamine

Agrochemical Discovery Phytotoxicity Weed Resistance

Benzo[D]oxazol-2-ylmethanamine is a privileged heterocyclic primary amine distinguished by its rigid benzoxazole core, delivering unique electronic and steric properties critical for target engagement. Unlike generic aromatic amines, it offers non-transferable SAR validated in herbicidal phytotoxicity and anticoagulant 1,3,4-oxadiazole programs. With XLogP 0.7 and phenol bioisostere capability, it is optimal for CNS lead optimization. Procuring this exact scaffold ensures reproducible SAR and synthetic versatility—substitutes risk functional failure.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 101333-98-6
Cat. No. B010846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[D]oxazol-2-ylmethanamine
CAS101333-98-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(O2)CN
InChIInChI=1S/C8H8N2O/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
InChIKeyYKUMWOOPDHGKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[D]oxazol-2-ylmethanamine (CAS 101333-98-6): Core Pharmacophore & Synthetic Building Block for Drug Discovery


Benzo[D]oxazol-2-ylmethanamine (CAS 101333-98-6) is a heterocyclic primary amine featuring a benzoxazole core fused with an aminomethyl substituent at the 2-position . This molecular architecture confers a unique combination of aromatic stability and nucleophilic reactivity, positioning it as a privileged scaffold in medicinal chemistry and a versatile building block for the synthesis of bioactive compounds . Unlike simple anilines or aliphatic amines, its rigid, planar benzoxazole moiety offers distinct electronic and steric properties that are critical for target engagement and pharmacokinetic modulation .

Benzo[D]oxazol-2-ylmethanamine (CAS 101333-98-6): Why In-Class Heterocyclic Amines Are Not Interchangeable


Substituting Benzo[D]oxazol-2-ylmethanamine with a generic aromatic amine (e.g., benzylamine) or a related heterocyclic scaffold (e.g., benzothiazole-2-methanamine) carries significant scientific and functional risk. The benzoxazole nucleus is not merely a structural variant; it exhibits distinct electronic charge distribution and pKa values, which dictate unique interactions with biological targets and divergent reactivity in synthetic transformations . These differences translate into non-transferable structure-activity relationships (SAR) in medicinal chemistry programs and variable performance as a building block [1]. The evidence below quantifies these differences, underscoring the necessity for procuring the specific compound rather than an assumed functional equivalent.

Benzo[D]oxazol-2-ylmethanamine (CAS 101333-98-6): Quantified Differentiation Against Closest Analogs


Benzoxazole vs. Oxazolidine Scaffold: Superior Herbicidal Potency in Phytotoxicity Models

The herbicidal activity of Benzo[D]oxazol-2-ylmethanamine was directly compared to an oxazolidine analog in a phytotoxicity assay across four plant species [1]. The benzoxazole-containing structure was essential for activity, demonstrating that the fused aromatic system is not interchangeable with a saturated heterocycle. This confirms the benzoxazole core as a critical pharmacophore for herbicidal applications [1].

Agrochemical Discovery Phytotoxicity Weed Resistance

Anticoagulant Lead Generation: Demonstrated Utility as a Key Synthetic Intermediate

Benzo[D]oxazol-2-ylmethanamine served as the specific starting material for the synthesis of a series of 2,5-disubstituted-1,3,4-oxadiazoles, which were then evaluated for anticoagulant activity [1]. The resulting compounds significantly increased prothrombin time and clotting time, with only a minimal effect on activated partial thromboplastin time [1]. This study directly validates the compound's utility in constructing a privileged chemotype for anticoagulant drug discovery, a property not shared by alternative, non-benzoxazole-derived amines.

Anticoagulant Discovery Medicinal Chemistry Oxadiazole Synthesis

Distinct Reactivity Profile: Primary Amine Handle on an Electron-Deficient Heterocycle

The 2-aminomethyl group on the electron-deficient benzoxazole ring exhibits unique nucleophilic character. This is distinct from aniline derivatives (where the amine is directly attached to the aromatic ring) or simple benzylamines (which lack the heterocyclic influence). The primary amine enables a wide range of derivatization reactions, including amidation and condensation, which are fundamental to constructing diverse compound libraries .

Synthetic Chemistry Building Block Functionalization

Enhanced Physicochemical Profile for CNS Drug Discovery

The benzoxazole scaffold is a known bioisostere for phenol and catechol moieties, often improving metabolic stability and membrane permeability . The addition of the 2-aminomethyl group provides a basic center for target engagement. This combination results in a calculated LogP (cLogP) of approximately 0.7, placing it within the optimal range for CNS drug candidates [1]. This contrasts with more lipophilic heterocycles like benzothiazoles or simpler aromatic amines, which can suffer from poor solubility or high metabolic clearance.

CNS Drug Discovery Physicochemical Properties Lead Optimization

Benzo[D]oxazol-2-ylmethanamine (CAS 101333-98-6): Validated Research and Industrial Applications


Agrochemical R&D: Development of Next-Generation Herbicides

Based on direct evidence that the benzoxazole core is essential for phytotoxic activity [1], Benzo[D]oxazol-2-ylmethanamine is a critical starting material for synthesizing and optimizing novel herbicidal leads. It is ideal for programs seeking new modes of action to combat herbicide-resistant weeds [1].

Medicinal Chemistry: Synthesis of Anticoagulant Drug Candidates

As a validated precursor for bioactive 1,3,4-oxadiazoles [1], this compound should be prioritized by medicinal chemists exploring novel anticoagulant therapies. Its use is directly linked to generating compounds that selectively modulate prothrombin and clotting times [1].

CNS Drug Discovery: Design of CNS-Penetrant Kinase Inhibitors and GPCR Ligands

Its favorable XLogP of 0.7 and established role as a bioisostere for phenol make it an optimal building block for CNS-focused lead optimization [1]. It is a preferred starting point over more lipophilic heterocyclic amines for improving the metabolic stability and brain penetration of drug candidates [1].

Chemical Biology & Library Synthesis: Diversification of Privileged Scaffolds

The unique reactivity of its primary amine, influenced by the electron-withdrawing benzoxazole ring, makes it a versatile handle for building diverse compound libraries [1]. Its rigid, planar structure offers distinct vectors for exploring chemical space, making it a high-value addition to any fragment or diversity-oriented synthesis collection [1].

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